molecular formula C18H19NO5 B8581881 Ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No.: B8581881
M. Wt: 329.3 g/mol
InChI Key: MUOGXUUFSNUKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO5/c1-4-24-18(21)12-8-10-13(11-9-12)19-17(20)16-14(22-2)6-5-7-15(16)23-3/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

MUOGXUUFSNUKSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2 g (10 mmol) of 2,6-dimethoxybenzoyl chloride, 1.65 g (10 mmol) of ethyl 4-aminobenzoate, 1.11 g of triethylamine and 61 mg of 4-dimethylaminopyridine in 10 ml of dichloromethane is refluxed for 20 hours. The mixture is diluted with water and the organic layer separate. The organic layer is washed with water, 1N HCl, 1N Na2CO3, brine and dried (Na2SO4). The solvent is removed to give a solid which is crystallized from ethyl acetate to give 1.22 g of ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate as crystals, m.p. 183°-185° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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